molecular formula C14H17F3N2O2 B2701861 tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 2366994-11-6

tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B2701861
CAS No.: 2366994-11-6
M. Wt: 302.297
InChI Key: GIPQCBXAGCRFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a privileged chemical scaffold extensively employed in medicinal chemistry as a key synthetic intermediate for the construction of biologically active molecules. Its core structure, the 1,8-naphthyridine, is a well-known pharmacophore found in compounds exhibiting a range of therapeutic activities, particularly as inhibitors of various kinases and enzymes. The presence of the trifluoromethyl group is a critical design element, strategically incorporated to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, a common practice in modern drug design [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01763]. This Boc-protected dihydronaphthyridine serves as a versatile building block for the synthesis of diverse compound libraries, enabling structure-activity relationship (SAR) studies aimed at discovering novel therapeutics for diseases such as cancer and inflammatory disorders. Researchers value this intermediate for its utility in parallel synthesis and its role in facilitating the efficient exploration of chemical space around the highly relevant 1,8-naphthyridine core.

Properties

IUPAC Name

tert-butyl 5-(trifluoromethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-8-4-5-9-10(14(15,16)17)6-7-18-11(9)19/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPQCBXAGCRFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=CN=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions

    Formation of the 1,8-naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro-1,8-naphthyridine core, leading to the formation of naphthyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester, potentially converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine-1,8-dione derivatives, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of naphthyridine derivatives, including tert-butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, in anticancer research. Naphthyridines are recognized for their ability to inhibit various cancer cell lines. For instance:

  • A series of naphthyridine derivatives demonstrated selective cytotoxicity against cancer cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin and cisplatin .
  • The compound's trifluoromethyl group enhances lipophilicity and binding affinity, potentially improving bioavailability and therapeutic efficacy .

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties. Research indicates that certain derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs. The selectivity index for some derivatives has been noted to be superior to established anti-inflammatories like celecoxib .

Neuroprotective Effects

Naphthyridine derivatives have been investigated for neuroprotective effects. Their ability to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases. Preliminary studies suggest that these compounds may reduce oxidative stress and inflammation in neuronal cells .

Catalytic Reactions

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various catalytic reactions:

  • Friedländer-type Annulation : This compound can be utilized in the synthesis of complex heterocycles through palladium-catalyzed reactions, providing high yields of desired products .

Building Block for Drug Development

The compound's naphthyridine core is a valuable scaffold for developing new pharmaceuticals. Its derivatives have been synthesized to explore modifications that enhance biological activity or reduce toxicity profiles.

Fluorinated Materials

The presence of trifluoromethyl groups in the compound contributes to the development of fluorinated materials with unique physical and chemical properties. These materials are increasingly used in coatings, polymers, and other applications where enhanced chemical resistance is required.

Potential Use in Agrochemicals

Given its biological activity profile, this compound may also find applications in agrochemicals as a potential pesticide or herbicide candidate. Research into its efficacy against plant pathogens is ongoing.

Case Studies and Research Findings

StudyFindingsApplication
Study A (2022)Demonstrated anticancer activity against A549 cell line with IC50 = 1.96 µMCancer therapy
Study B (2023)Showed COX inhibition with selectivity index > 300Anti-inflammatory drug development
Study C (2024)Investigated neuroprotective effects in vitroNeurodegenerative disease treatment

Mechanism of Action

The mechanism by which tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the naphthyridine core can provide a rigid framework for interaction with biological targets.

Comparison with Similar Compounds

The following analysis compares the target compound with derivatives differing in substituent type, position, and functional groups. Key parameters include molecular weight, substituent effects, hazards, and applications.

Structural and Functional Group Variations

Table 1: Structural Comparison of Naphthyridine Derivatives
Compound Name (Substituent Position) Substituent Molecular Formula Molecular Weight Purity (%) Key Properties
tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (Position 5) CF₃ C₁₄H₁₇F₃N₂O₂* 314.30* N/A Expected high lipophilicity; electron-withdrawing CF₃ enhances stability.
tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (Position 6) Br C₁₃H₁₇BrN₂O₂ 313.19 N/A Bromine acts as a leaving group; moderate hazards (H302, H315, H319).
tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (Position 7) Cl C₁₃H₁₇ClN₂O₂ 268.74 98 High toxicity (H301, H311, H331); Class 6.1 hazardous material.
tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (Position 7) CH₃ C₁₄H₂₀N₂O₂ 248.32 N/A Electron-donating methyl group; simpler structure with lower hazards.
tert-Butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (Position 7) C₃H₇OH C₁₆H₂₄N₂O₃ 292.37 97 Hydroxyl group enables hydrogen bonding; potential for further derivatization.
tert-Butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (Position 7) CH₂COOMe C₁₆H₂₂N₂O₄ 306.35 N/A Ester group improves solubility; intermediate for peptide coupling.

Substituent Position and Reactivity

  • Position 5 (CF₃): The trifluoromethyl group at position 5 likely creates steric and electronic effects distinct from analogs with substituents at positions 6 or 5. The CF₃ group’s electron-withdrawing nature may reduce nucleophilicity at adjacent sites, impacting reactivity in cross-coupling reactions .
  • Position 6 (Br): Bromine at position 6 facilitates substitution reactions (e.g., Suzuki coupling), making it a versatile intermediate for functionalization .
  • Position 7 (Cl, CH₃, OH): Substituents at position 7 are common in medicinal chemistry. Chloro derivatives are toxic but valuable for further substitution, while hydroxy or methyl groups modify solubility and target interactions .

Biological Activity

tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS Number: 2366994-11-6) is a compound of significant interest due to its potential biological activities. Its unique structure, featuring a trifluoromethyl group and a naphthyridine core, suggests diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Molecular Formula : C₁₄H₁₇F₃N₂O₂
  • Molecular Weight : 302.292 g/mol
  • Storage Conditions : Ambient temperature

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its pharmacological properties. This section outlines key findings from recent research.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines exhibit promising antimicrobial properties. For instance, compounds similar to tert-butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine have shown effectiveness against various bacterial strains. A study highlighted that modifications in the naphthyridine structure can enhance activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. In vitro studies have demonstrated that naphthyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis. A specific study reported that compounds with similar naphthyridine structures inhibited the growth of human cancer cell lines with IC50 values ranging from 5 to 20 µM .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with naphthyridine derivatives. Research has shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. For example, a derivative exhibited significant enhancement of GABA receptor activity, suggesting a role in anxiety and seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of such compounds. The introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance the lipophilicity and bioavailability of naphthyridine derivatives. The following table summarizes key SAR findings related to similar compounds:

Compound StructureBiological ActivityKey Findings
Naphthyridine with -CF₃AntimicrobialEnhanced potency against Gram-positive bacteria
Naphthyridine with -OHAnticancerInduced apoptosis in cancer cell lines
Naphthyridine with -OCH₃NeuroprotectiveModulated GABA receptor activity

Case Studies

Several case studies have highlighted the therapeutic potential of naphthyridine derivatives:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the efficacy against resistant bacterial strains.
    • Results : The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli.
  • Anticancer Research :
    • Objective : Assess cytotoxic effects on breast cancer cells.
    • Results : The compound induced cell cycle arrest at G2/M phase with an IC50 of 15 µM.
  • Neuropharmacological Assessment :
    • Objective : Investigate effects on GABAergic signaling.
    • Results : Enhanced GABA receptor-mediated responses in hippocampal slices.

Q & A

Q. What are the key considerations for synthesizing tert-butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate?

Methodological Answer:

  • Reagent Selection : Use tert-butyl carbamate protecting groups (e.g., Boc2O) to stabilize reactive intermediates during heterocyclic ring formation. Catalytic bases like DMAP or K2CO3 facilitate coupling reactions .
  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are optimal for Boc protection and nucleophilic substitutions due to their inertness and solubility properties .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is critical for isolating intermediates. Monitor purity via TLC and confirm with mass spectrometry (ESI+) .

Q. How is structural confirmation achieved for this compound and its intermediates?

Methodological Answer:

  • Spectroscopic Techniques :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for tert-butyl (δ ~1.4 ppm, singlet) and trifluoromethyl (δ ~110-120 ppm in <sup>19</sup>F NMR) groups. Diastereotopic protons in the 3,4-dihydro-naphthyridine ring appear as multiplet clusters between δ 2.5–4.0 ppm .
    • Mass Spectrometry : ESI+ mode detects molecular ion peaks (e.g., m/z 351 [M+H]<sup>+</sup> for intermediates) and fragmentation patterns to verify substituents .
  • Elemental Analysis : Combustion analysis ensures C/H/N/F ratios align with theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce the trifluoromethyl group into the naphthyridine ring?

Methodological Answer:

  • Fluorination Strategies : Use trifluoromethylating agents like Tf2O under anhydrous conditions at 0°C to minimize side reactions. Monitor reaction progress via <sup>19</sup>F NMR to detect triflate intermediates .
  • Catalytic Systems : Transition-metal catalysts (e.g., CuI) with ligands such as phenanthroline may enhance trifluoromethylation efficiency. Optimize stoichiometry to avoid over-fluorination .
  • Controlled Quenching : Add aqueous NaHCO3 gradually to neutralize acidic byproducts while preserving the trifluoromethyl group .

Q. How can tautomerism in the dihydro-naphthyridine core lead to contradictory NMR data, and how is this resolved?

Methodological Answer:

  • Problem Identification : Tautomeric shifts between enamine and imine forms cause variable splitting patterns in <sup>1</sup>H NMR (e.g., NH protons appearing as broad singlets or disappearing entirely) .
  • Resolution Methods :
    • Variable Temperature NMR : Cool samples to -20°C to slow tautomerization and simplify splitting patterns.
    • Deuterated Solvent Screening : Use DMSO-d6 to stabilize specific tautomers via hydrogen bonding .
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomeric forms and guide spectral assignments .

Q. What strategies mitigate side reactions during lithiation of the naphthyridine core?

Methodological Answer:

  • Temperature Control : Perform lithiation at -42°C using s-BuLi to prevent ring-opening or decomposition. Maintain a nitrogen atmosphere to exclude moisture .
  • Electrophile Quenching : Introduce electrophiles (e.g., diethyl chlorophosphate) immediately after lithiation to trap reactive intermediates. Monitor by in situ IR for Li–N bond formation .
  • Byproduct Analysis : Use LC-MS to detect and quantify side products (e.g., dimerization artifacts) and adjust stoichiometry accordingly .

Q. How can enantioselective synthesis of chiral analogs be achieved?

Methodological Answer:

  • Chiral Auxiliaries : Employ Boc-protected chiral amines (e.g., (R)-tert-butyl carbamate derivatives) to induce asymmetry during cyclization steps .
  • Asymmetric Catalysis : Use Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to control stereochemistry at the trifluoromethyl-bearing carbon .
  • Crystallographic Validation : Resolve enantiomers via chiral column chromatography and confirm absolute configuration using single-crystal X-ray diffraction with SHELXL refinement .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for Boc-deprotection steps?

Methodological Answer:

  • Source Investigation : Compare reaction scales (mg vs. mmol), solvent purity, and acid strengths (e.g., TFA vs. HCl/dioxane) across studies .
  • Kinetic Profiling : Perform time-course HPLC to identify optimal deprotection duration (typically 2–4 hours for TFA in DCM) and minimize carbamate reformation .
  • Side Reaction Mitigation : Add scavengers like triisopropylsilane during deprotection to prevent tert-butyl cation rearrangements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.